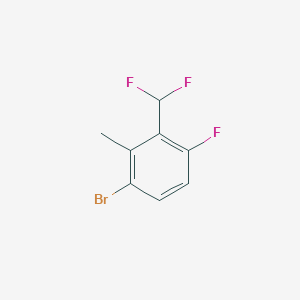

![molecular formula C20H15FN2OS B2865521 3-(4-氟苄基)-7-(3-甲基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1206989-32-3](/img/structure/B2865521.png)

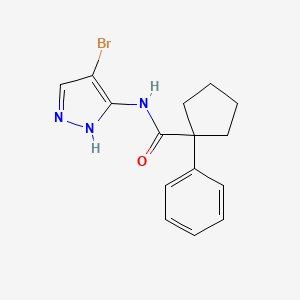

3-(4-氟苄基)-7-(3-甲基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

科学研究应用

抗菌和抗真菌活性

对噻吩并[2,3-d]嘧啶-4(3H)-酮的新衍生物(包括与 3-(4-氟苄基)-7-(3-甲基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮结构相似的衍生物)的研究表明,它们具有很有前景的抗菌和抗真菌特性。例如,一项研究合成了新的噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物,并测试了它们对各种细菌和真菌菌株的活性。研究结果表明,某些衍生物对念珠菌属表现出显着的抗真菌活性,超过了氟康唑,并且对革兰氏阳性和革兰氏阴性细菌表现出优异的抗菌活性 (Kahveci 等,2020)。

绿色合成方法

另一项研究重点是通过催化四组分反应合成噻吩并[2,3-d]嘧啶-4(3H)-酮,这是一种生产这些化合物的更绿色、更有效的方法。这种方法最大程度地减少了步骤并简化了纯化过程,突出了此类方法在药物化学中的环境和实用优势 (Shi 等,2018)。

抗癌特性

已经合成了与 3-(4-氟苄基)-7-(3-甲基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮结构相关的化合物,并评估了它们的抗癌活性。一项具体的研究详细介绍了氟化香豆素-嘧啶杂交物的微波辅助合成,证明了对人癌细胞系具有显着的细胞毒性。这项研究强调了此类化合物在开发新的癌症疗法中的潜力 (Hosamani 等,2015)。

杀菌活性

研究了新的噻吩并吡啶嘧啶衍生物的杀菌活性,显示出对农业病原体的有效性。这些研究有助于开发新的杀菌剂,这些杀菌剂可以帮助管理作物病害,从而保障粮食安全 (Liu & He,2012)。

核磁共振 (NMR) 研究

已经对与 3-(4-氟苄基)-7-(3-甲基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮相关的双环噻吩衍生物进行了 NMR 研究,以更好地了解它们的结构特性。这些研究提供了对空间 H-F 耦合的见解,这对于阐明此类化合物的结构和动力学至关重要 (Hirohashi 等,1976)。

作用机制

Target of Action

The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound also targets EZH2 , a gene that plays a crucial role in cell proliferation and survival, making it a potential target for cancer therapy .

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . As an EZH2 inhibitor, it interferes with the function of the EZH2 gene, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis and cancer cells. By inhibiting the function of EZH2, it disrupts the pathways that lead to uncontrolled cell growth, a hallmark of cancer .

Pharmacokinetics

Its significant antimycobacterial and antitumor activities suggest that it has favorable adme properties that allow it to reach its targets in effective concentrations .

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and the suppression of cancer cell proliferation. It exhibits very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . It also shows remarkable antitumor activity against various cancer cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s antimycobacterial activity

属性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2OS/c1-13-3-2-4-15(9-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-7-16(21)8-6-14/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICMYWZMANPKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2865441.png)

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4-difluorophenyl)prop-2-enamide](/img/structure/B2865443.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)

![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)

![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)